N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-4-2-3-5-18(14)23-12-19(22)21-11-15-6-8-20-17(10-15)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKSPQHHKKMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiophene ring , a pyridine moiety , and an o-tolyloxy acetamide group . Its molecular formula is , with a molecular weight of approximately 288.36 g/mol. The presence of these heterocyclic rings suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiophene-Pyridine Linkage : The initial step often involves the reaction of 2-(thiophen-3-yl)pyridine with appropriate reagents to form the desired linkage.
- Acetylation : The introduction of the acetamide group is achieved through acetylation reactions with o-tolyl alcohol.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiophene and pyridine structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: IC50 Values of Similar Compounds Against Cancer Cell Lines
| Compound Name | A549 (µM) | MCF-7 (µM) | HeLa (µM) |
|---|---|---|---|
| Compound 13g | 0.20 | 1.25 | 1.03 |
| N-(thiophen-2-yl)nicotinamide | 0.15 | 1.10 | 1.00 |
| N-(pyridin-3-yl)nicotinamide | 0.25 | 1.50 | 1.20 |
These results suggest that the presence of thiophene and pyridine rings may enhance the anticancer properties of these compounds, possibly through the inhibition of key signaling pathways involved in cell proliferation and survival.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of PI3K/Akt/mTOR Pathway : Similar compounds have been shown to inhibit this critical signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells.
- Induction of Cell Cycle Arrest : Studies indicate that these compounds can cause G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : The compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
A notable study published in PubMed examined a series of thiophene-pyridine derivatives for their anticancer activity and mechanism of action. Among these, one compound demonstrated an IC50 value of 0.20 µM against A549 cells, significantly outperforming traditional chemotherapeutics such as doxorubicin .
Furthermore, another study indicated that specific structural modifications could enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The target compound’s thiophene-pyridine core distinguishes it from derivatives with thiazolidinone (e.g., compound 12 ) or quinazolinone scaffolds (e.g., compound 5 ). Thiophene’s electron-rich nature may enhance binding to aromatic receptors, while pyridine contributes to hydrogen bonding. Steric Hindrance: The o-tolyloxy group introduces ortho-substitution effects, which could reduce rotational freedom compared to para-substituted analogs (e.g., compound 2’s chlorophenyl group ).
Synthetic Efficiency :
- High-yield syntheses (>85%) are achieved in derivatives using optimized conditions, such as sodium acetate-mediated alkylation (compound 2 ) or thioalkylation with triethylamine (compound 4a ). The target compound’s synthesis may require similar protocols but could face challenges due to steric bulk.
Thermal Stability: Melting points for thioxothiazolidinone derivatives (e.g., compound 12: 155–156°C ) are lower than those of quinazolinone hybrids (e.g., compound 5: 269°C ), suggesting that rigid, fused-ring systems enhance crystallinity. The target compound’s melting point is unreported but may align with pyridine-thiophene hybrids.
Pharmacological Potential (Inferred from Analogues)
Table 2: Bioactivity Trends in Acetamide Derivatives
Implications for the Target Compound :
- The pyridine-thiophene scaffold may confer kinase or enzyme inhibitory activity, as seen in thienopyrimidine derivatives .
- The o-tolyloxy group’s hydrophobicity could enhance membrane permeability, similar to chlorophenyl groups in compound 2 .
Q & A
Q. What are the key synthetic steps and characterization methods for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(o-tolyloxy)acetamide?
The synthesis typically involves multi-step reactions:
- Substitution : Reacting precursors like thiophene-containing pyridine derivatives with o-tolyloxy acetamide intermediates under alkaline conditions (e.g., sodium hydroxide in DMF) .
- Condensation : Using coupling agents (e.g., EDC/HOBt) to link the pyridinylmethyl and acetamide moieties .
- Purification : Column chromatography or recrystallization to isolate the final product. Characterization relies on NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and TLC for monitoring reaction progress .
Q. Which functional groups in this compound are critical for its reactivity and bioactivity?
- The thiophen-3-yl group enhances π-π stacking interactions with biological targets, while the pyridinylmethyl moiety contributes to solubility and hydrogen bonding .
- The o-tolyloxy acetamide backbone influences steric hindrance and metabolic stability .
Q. What standard assays are used to evaluate its preliminary biological activity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
- Solubility/logP : HPLC or shake-flask methods to assess pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) for coupling reactions, as they improve regioselectivity .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
- Temperature control : Use microwave-assisted synthesis to reduce side reactions and shorten reaction times .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., molar ratios, pH) using response surface methodology .
Q. How can conflicting reports on this compound’s bioactivity be resolved?
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and assay protocols (e.g., ATP-based viability) .
- Purity validation : Ensure >95% purity via HPLC and NMR to exclude batch-to-batch variability .
- Mechanistic studies : Perform molecular docking to confirm target binding (e.g., HSP90, EGFR) and compare results with structural analogs .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Substituent variation : Modify the o-tolyloxy group (e.g., electron-withdrawing nitro or electron-donating methoxy) to assess effects on potency .
- Bioisosteric replacement : Replace thiophene with furan or pyrazole to probe ring flexibility .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points .
Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?
- Steric effects : Bulky o-tolyloxy groups reduce metabolic degradation by cytochrome P450 enzymes .
- Electronic effects : Electron-deficient pyridine rings enhance resistance to hydrolysis in acidic environments .
- Accelerated stability testing : Use LC-MS to monitor degradation products under varying pH and temperature .
Methodological Considerations
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells .
- Transcriptomics/proteomics : Identify downstream pathways (e.g., apoptosis, inflammation) via RNA-seq or SILAC .
- Cryo-EM/X-ray crystallography : Resolve binding modes with high-resolution structural data .
Q. How can researchers address solubility challenges in in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups to improve aqueous solubility .
- Nanoparticle formulation : Use liposomal or PLGA-based carriers for sustained release .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Target promiscuity : The compound may inhibit multiple pathways (e.g., COX-2 for inflammation, CDK4/6 for cancer) .
- Cell-type specificity : Activity varies based on receptor expression (e.g., higher EGFR levels in cancer cells) .
- Dose dependency : Low doses may modulate immune responses, while high doses induce apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
